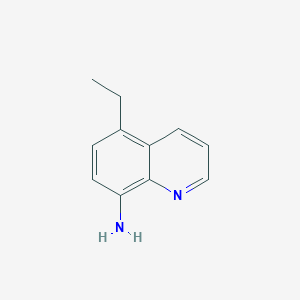

5-Ethylquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-ethylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-5-6-10(12)11-9(8)4-3-7-13-11/h3-7H,2,12H2,1H3 |

InChI Key |

YEQPGNGLKILGKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=NC2=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Ethylquinolin 8 Amine and Its Precursors

Established Synthetic Pathways for Quinoline (B57606) Ring Systems Relevant to 5-Ethylquinolin-8-amine

Several classical methods have been fundamental in the construction of the quinoline scaffold. iipseries.orgresearchgate.net These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their precursors.

The Skraup synthesis is a foundational method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgpharmaguideline.com The reaction can be vigorous, and the use of arsenic(V) acid as an alternative, milder oxidizing agent has been reported. wikipedia.org

Mechanism: The reaction proceeds through a series of steps:

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgpharmaguideline.com

Michael Addition: The aniline derivative undergoes a 1,4-conjugate addition to acrolein. google.com

Cyclization: The resulting β-anilinopropionaldehyde is cyclized under the acidic conditions to form a 1,2-dihydroquinoline (B8789712) intermediate. google.comslideshare.net

Oxidation: The dihydroquinoline is then oxidized by an agent such as nitrobenzene or arsenic acid to yield the final aromatic quinoline product. slideshare.net

For the synthesis of this compound, the Skraup reaction would theoretically require 4-ethylbenzene-1,2-diamine (B74657) as the starting aniline derivative. However, the presence of two amino groups could lead to complex side reactions and a mixture of isomeric products, making this a challenging route for achieving specific substitution at the 8-position.

Also known as the Pfitzinger reaction, this method involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.org The carboxylic acid group can subsequently be removed via pyrolysis. pharmaguideline.com

Mechanism:

Hydrolysis: The amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide, to open the ring and form a keto-acid intermediate. wikipedia.org

Condensation: The aniline moiety of the intermediate condenses with a ketone or aldehyde to form an imine (or the corresponding enamine tautomer). wikipedia.org

Cyclization and Dehydration: The enamine then cyclizes and dehydrates to produce the substituted quinoline-4-carboxylic acid. wikipedia.org

This pathway is an extension of the Friedländer synthesis. rsc.orgrsc.org While versatile for many quinoline derivatives, the Pfitzinger-Borsche reaction is primarily designed to produce quinolines with a carboxylic acid group at the 4-position, making it an indirect and likely inefficient route for synthesizing this compound, which is unsubstituted at that position.

The Friedländer synthesis is a widely used reaction that condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. rsc.orgwikipedia.org This method is one of the most reliable quinoline syntheses, particularly with the increased availability of o-aminocarbonyl compounds. cdnsciencepub.com

Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.orgthieme-connect.com

Path A (Aldol First): The reaction begins with an intermolecular aldol (B89426) condensation between the two carbonyl-containing starting materials. This is followed by cyclization via imine formation and subsequent dehydration to yield the quinoline. cdnsciencepub.comcdnsciencepub.com

Path B (Schiff Base First): The initial step is the formation of a Schiff base between the aromatic amine and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration. wikipedia.orgthieme-connect.com

Experimental evidence suggests the aldol-first mechanism is likely under both acidic and basic conditions, where the initial aldol condensation is the slow, rate-determining step. cdnsciencepub.comcdnsciencepub.com To synthesize this compound via the Friedländer route, a potential starting pair would be 2-amino-3-ethylbenzaldehyde (B12117835) and an acetaldehyde (B116499) equivalent. The regioselectivity of the initial condensation and the stability of the required aminobenzaldehyde would be critical considerations.

| Catalyst Type | Examples | Reference |

| Acid | Trifluoroacetic acid, p-toluenesulfonic acid | wikipedia.org |

| Base | Potassium hydroxide, Sodium hydroxide | iipseries.orgpharmaguideline.com |

| Lewis Acid | Neodymium(III) Nitrate Hexahydrate, Iodine | iipseries.orgwikipedia.org |

The Riehm synthesis involves the formation of quinoline derivatives by heating an arylamine hydrochloride with a ketone, sometimes with the aid of a catalyst like aluminum chloride. drugfuture.comarabjchem.org This method is one of the classical, though less frequently utilized, quinoline syntheses. iipseries.org For example, reacting aniline with acetone (B3395972) in the presence of aluminum chloride can produce quinoline compounds. arabjchem.org The application of this method to produce a specifically substituted product like this compound would depend heavily on the selection of a precisely substituted arylamine and ketone, with potential challenges related to regiocontrol and reaction conditions.

Targeted Synthesis of 8-Aminoquinoline (B160924) Scaffold Precursors

Modern synthetic efforts often focus on building the quinoline ring from precursors that allow for precise control over the final substitution pattern. One such powerful strategy involves the cyclization of N-propargyl anilines.

A highly effective and regioselective method for synthesizing quinolin-8-amines involves the intramolecular cyclization of N-propargylated aromatic ortho-diamines. rsc.org These precursors are typically generated in a multi-step sequence starting from ortho-nitro anilines.

General Synthetic Strategy:

N-Propargylation: An ortho-nitro aniline is reacted with a propargyl halide (e.g., propargyl bromide) to introduce the alkyne-containing group onto the amine.

Nitro Group Reduction: The ortho-nitro group is reduced to an amine, yielding an N-propargyl-ortho-phenylenediamine derivative. A common reducing agent for this step is sodium dithionite. jku.at

Metal-Catalyzed Cyclization: The diamine intermediate undergoes an intramolecular cyclization catalyzed by a Lewis acid.

Research has shown that this cyclization can proceed via two different pathways depending on the catalyst and substituents, leading to different isomers. rsc.org

6-exo-dig Cyclization: Catalyzed by stannic chloride (SnCl4), this pathway leads to the formation of quinoxaline (B1680401) derivatives. rsc.org

6-endo-dig Cyclization: Catalyzed by indium(III) chloride (InCl3), this pathway results in the desired hydroarylation to form the quinolin-8-amine scaffold. rsc.org

This methodology has been successfully applied to the synthesis of 4-ethylquinolin-8-amine, a close structural isomer of the target compound. jku.atrsc.org The synthesis starts from 2-nitro-N-(pent-2-yn-1-yl)aniline, which, after reduction and cyclization, yields the 4-ethylquinolin-8-amine. rsc.org This demonstrates the viability of this route for producing quinolin-8-amines with specific alkyl substitutions. The synthesis of this compound would similarly start from an appropriately substituted precursor, such as 4-ethyl-2-nitro-N-propargylaniline.

| Precursor | Product | Catalyst (for Cyclization) | Reference |

| N-propargyl-ortho-phenylenediamine | 2-methylquinoxaline | SnCl4 | rsc.orgrsc.org |

| N1-(pent-2-yn-1-yl)benzene-1,2-diamine | 4-ethylquinolin-8-amine | InCl3 | rsc.orgrsc.org |

| N1-(prop-2-yn-1-yl)benzene-1,2-diamine | 8-aminoquinoline | InCl3 | rsc.org |

Derivatization from 8-Hydroxyquinoline (B1678124) and Related Structures

8-Hydroxyquinoline is a foundational starting material in the synthesis of numerous quinoline derivatives due to the reactivity of its hydroxyl group and the potential for functionalization on the quinoline ring. It serves as a versatile precursor for creating more complex structures. One common strategy involves the reaction of the hydroxyl group to form esters or ethers, which can then be carried through subsequent synthetic steps. For instance, 8-hydroxyquinoline can react with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to yield ethyl (quinolin-8-yloxy)acetate. arkat-usa.org This intermediate can be further transformed, for example, by reacting with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, demonstrating how the 8-hydroxy group acts as a handle for elaborate derivatization. arkat-usa.org

The interconversion between 8-hydroxyquinoline and 8-aminoquinoline is also a key aspect of synthetic design. 8-aminoquinoline can be converted to 8-hydroxyquinoline through diazotization followed by hydrolysis, a standard method for introducing a hydroxyl group onto an aromatic ring. scispace.com Conversely, the presence of the 8-hydroxyl group can be used to direct reactions at other positions on the ring. For example, to achieve substitution at the C5 position, the 8-hydroxyl group often requires protection, typically with a benzyl (B1604629) group. scispace.com After protection, a C5-bromo-8-benzyloxyquinoline intermediate can undergo reactions like Suzuki cross-coupling to introduce new substituents. The protecting group is then removed to regenerate the hydroxyl functionality. scispace.com This highlights the role of 8-hydroxyquinoline and its protected forms as key intermediates in the synthesis of C5-substituted quinolines.

Introduction of the Ethyl Moiety at the C5 Position

The regioselective installation of an ethyl group at the C5 position of the quinoline nucleus is a critical and often challenging step in the synthesis of this compound. The electronic properties of the quinoline ring typically favor reactions at other positions, necessitating specialized strategies to achieve the desired C5 functionalization.

Modern synthetic methods have increasingly relied on C-H activation strategies to achieve site-selective functionalization, bypassing the need for pre-functionalized substrates. A highly effective approach for directing reactions to the C5 position is the use of a directing group at the C8 position. The 8-amino group, or derivatives such as amides and sulfonamides, can chelate to a transition metal catalyst and direct the functionalization to the adjacent C7 or the more remote C5 position. mdpi.comacs.org

Several catalytic systems have been developed for this purpose:

Palladium-Catalysis : Palladium catalysts have been used for the C5 alkenylation of quinolines using an 8-amino-derived directing group. In one example, the reaction of quinoline with ethyl acrylate (B77674) in the presence of a specialized template, Pd(OAc)₂, and N-acetyl-protected glycine (B1666218) yielded the C5-alkenylated product. mdpi.com

Nickel-Catalysis : Nickel-catalyzed methods have proven effective for the site-selective C-H bond difluoroalkylation of 8-aminoquinoline scaffolds at the C5-position, demonstrating the utility of this catalyst system for C5 functionalization. acs.org

Copper-Catalysis : Copper salts like Cu(OAc)₂ can catalyze the regioselective C-H cyanoalkylation of 8-aminoquinoline derivatives at the C5 position using radical precursors like 2,2′-azobisisobutyronitrile (AIBN). rsc.org

Iron-Catalysis : Iron-catalyzed regioselective alkylation at the C5 position of the quinoline nucleus has also been reported, offering a more earth-abundant metal alternative. core.ac.uk

Metal-Free Methods : In addition to metal-catalyzed approaches, metal-free oxidative cross-dehydrogenative coupling reactions have been developed for the C5-cyanoalkylation of 8-aminoquinoline amides and sulfonamides, proceeding through a radical pathway. rsc.org

Another powerful method for introducing the ethyl group is the Suzuki cross-coupling reaction. This involves the coupling of a C5-halogenated quinoline (e.g., 5-bromoquinoline) with an organoboron reagent, such as ethylboronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). hzdr.de

| Method | Catalyst/Reagent | Directing Group | Position | Reference |

|---|---|---|---|---|

| C-H Alkenylation | Pd(OAc)₂ | 8-Amino (Template) | C5 | mdpi.com |

| C-H Cyanoalkylation | Cu(OAc)₂ or NiSO₄ | 8-Amino | C5 | rsc.org |

| C-H Difluoroalkylation | Nickel Catalyst | 8-Amino | C5 | acs.org |

| C-H Cyanoalkylation | (Metal-Free) | 8-Aminoamide | C5 | rsc.org |

| Suzuki Coupling | Pd(PPh₃)₄ | N/A (from C5-halo) | C5 | scispace.comhzdr.de |

The primary challenge in the functionalization of the quinoline ring is achieving regioselectivity. mdpi.com Without a directing group, many reactions favor the C2, C4, or C8 positions. The use of an 8-amino directing group is a powerful tool, but it can sometimes lead to a mixture of C7 and C5 functionalized products, requiring careful optimization of catalysts, ligands, and reaction conditions to favor the desired C5 isomer. mdpi.comnih.gov

Further considerations include:

Catalyst and Ligand Choice : The efficiency and selectivity of C-H activation reactions are highly dependent on the chosen catalytic system. The development of bifunctional ligands and templates has been crucial in directing the catalyst to the desired C-H bond. mdpi.com

Intermediate Stability : Certain reaction pathways may proceed through unstable intermediates. For example, in the synthesis of some fluorinated quinolines, the desired product was found to be highly unstable and converted to an elimination byproduct during purification, necessitating alternative synthetic routes. hzdr.de

Nature of the Alkyl Chain : The structure of the alkyl group being introduced can impact the reaction's success. While the introduction of an ethyl group via Suzuki coupling with ethylboronic acid is well-established, the incorporation of longer or more complex flexible alkyl chains may require different coupling partners or conditions and can influence the electronic and steric properties of the final molecule. hzdr.demdpi.com The choice of a cyclopropyl (B3062369) group over an ethyl group, for instance, has been noted to affect the biological activity of certain quinolin-4-ones, indicating that the nature of the alkyl substituent is a critical design element. mdpi.com

Conversion to the 8-Amino Group

The final key transformation in the synthesis of this compound is the formation of the 8-amino group. This is typically achieved either by the reduction of a suitable nitrogen-containing precursor at the C8 position or through direct amination strategies.

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of quinoline synthesis, if a precursor such as 5-ethyl-8-oxo-tetrahydroquinoline were available, it could be converted to the amine via reaction with an ammonia (B1221849) source followed by reduction. researchgate.net

More commonly, the amino group is generated by the reduction of other nitrogen-containing functional groups that are easier to introduce at the C8 position. These methods include:

Reduction of Nitro Groups : The most prevalent method for synthesizing 8-aminoquinolines is the reduction of a corresponding 8-nitroquinoline (B147351) precursor. This transformation is reliably achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Reduction of Oximes : If a ketone is present at the C8 position, it can be converted to an oxime using hydroxylamine. Subsequent reduction of the oxime with reagents like Raney-Nickel (Raney-Ni) under a hydrogen atmosphere yields the primary amine. researchgate.net

Reduction of Nitriles : A nitrile group at the C8 position can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). rsc.org

| Precursor Group | Reagent/Catalyst | Product Group | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Pd/C, H₂ | Amino (-NH₂) | |

| Oxime (=N-OH) | Raney-Ni, H₂ | Amino (-NH₂) | researchgate.net |

| Nitrile (-CN) | LiAlH₄ | Aminomethyl (-CH₂NH₂) | rsc.org |

| Ketone/Aldehyde | 1. Amine, 2. NaBH(OAc)₃ | Substituted Amine | researchgate.netresearchgate.net |

Directly introducing an amino group onto the quinoline ring is another synthetic avenue. While direct C-H amination is a growing field, it is most commonly reported at the C2 position of quinoline N-oxides using copper or other transition metal catalysts. nih.govacs.org

For the C8 position, strategies include:

Nucleophilic Aromatic Substitution : If a suitable leaving group, such as a halogen, is present at the C8 position of the 5-ethylquinoline (B1640926) intermediate, it can be displaced by an ammonia source or a protected amine equivalent via nucleophilic aromatic substitution.

Directed C-H Amidation : Advanced methods using directing groups can achieve amination at specific sites. For example, cobalt-catalyzed C8 amidation of quinoline-N-oxides with dioxazolones as the amidation source has been explored. rsc.org While this introduces an amide that would require subsequent hydrolysis, it represents a direct approach to functionalizing the C8 position.

However, for the specific synthesis of 8-aminoquinolines, the reduction of an 8-nitroquinoline precursor remains the most common, high-yielding, and reliable method.

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

Catalytic Approaches (e.g., Main Group Metal Lewis Acid Catalysis, Transition Metal-Catalyzed Reactions, Organocatalysis, Biocatalysis)

Catalysis is central to the synthesis of the quinoline core, offering pathways that are more efficient and selective than classical methods. The choice of catalyst—ranging from metal-based systems to enzymes—can dramatically influence the reaction's outcome.

Main Group Metal Lewis Acid Catalysis

Main group metal Lewis acids are effective in promoting the cyclization reactions that form the quinoline ring system, such as the Friedländer annulation. rsc.org These catalysts activate carbonyl groups, facilitating nucleophilic attack. For instance, indium(III) and tin(II) chlorides have been successfully employed to catalyze the intramolecular cyclization of N-propargylaniline derivatives to form quinolines. rsc.org In these reactions, the Lewis acid coordinates to the alkyne, promoting the hydroarylation cascade. rsc.org Studies comparing various metal salt Lewis acids, including triflates, perchlorates, and halides, found that Indium(III) triflate (In(OTf)₃) can be particularly effective, often affording high yields of the desired quinoline product under solvent-free conditions. rsc.org The use of metal-organic frameworks (MOFs) as heterogeneous Lewis acid catalysts is also an emerging area; for example, an aluminum-based MOF, MIL-53(Al), has demonstrated superior catalytic activity in Friedländer synthesis due to its strong Lewis acidic sites (Al³⁺). ias.ac.in

Table 1: Main Group Metal Lewis Acids in Quinoline Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Stannous Chloride (SnCl₂) / Indium(III) Chloride (InCl₃) | Intramolecular Hydroarylation | Catalyzes 6-endo-dig cyclization of N-propargylated aromatic ortho-diamines under aerobic conditions in 2-propanol. | rsc.org |

| Indium(III) Triflate (In(OTf)₃) | Friedländer Annulation | Emerged as a highly effective catalyst in a screen of metal salts for reacting 2-aminobenzophenone (B122507) with ethyl acetoacetate. | rsc.org |

| MIL-53(Al) (MOF) | Friedländer Synthesis | Heterogeneous catalyst with strong Al³⁺ Lewis acid sites, showing high efficiency and recyclability. | ias.ac.in |

Transition Metal-Catalyzed Reactions

Transition metals are widely used to construct quinoline scaffolds through various cross-coupling and cyclization reactions. ias.ac.in Palladium-catalyzed reactions, such as the annulation of o-iodoanilines with propargyl alcohols, provide a mild route to 2,4-disubstituted quinolines. organic-chemistry.org Cobalt-based heterogeneous catalysts have been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines, which could be a final aromatization step in a synthetic sequence. organic-chemistry.org Similarly, manganese complexes can mediate the synthesis of N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.org These methods are valued for their high functional group tolerance and efficiency. nih.govmdpi.com

Table 2: Transition Metal Catalysts in Quinoline Synthesis

| Catalyst System | Reaction Type | Description | Reference |

|---|---|---|---|

| Palladium (Pd) | Annulation/Cross-Coupling | Catalyzes the reaction of o-iodoanilines with propargyl alcohols to form the quinoline core under mild conditions. | organic-chemistry.org |

| Cobalt Oxide (Co₃O₄) | Aerobic Dehydrogenation | A heterogeneous catalyst for the oxidation of tetrahydroquinolines to quinolines under mild conditions. | organic-chemistry.org |

| Manganese(II) Complex | Dehydrogenative Coupling | A phosphine-free system for synthesizing quinolines from amino alcohols and ketones. | organic-chemistry.org |

| Rhodium(III) / Ruthenium(II) | C-H Addition | Effective for C-H additions to cyclic imines, where a quinoline functionality can act as a directing group. | nih.gov |

Organocatalysis

Organocatalysis presents a metal-free alternative for quinoline synthesis, aligning with the principles of green chemistry. nih.gov Simple organic molecules like formic acid and p-toluenesulfonic acid (p-TsOH) can effectively catalyze the condensation and cyclization steps. ijpsjournal.comresearchgate.net For instance, formic acid has been used for the direct synthesis of quinolines from anilines and aldehydes or ketones. ijpsjournal.com Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (BPAs), have been instrumental in developing asymmetric syntheses, enabling the enantioselective formation of complex quinoline structures. unibo.it These acid catalysts operate by activating imine or enamine intermediates, which are key to classical quinoline syntheses like the Friedländer and Doebner-Miller reactions. ijpsjournal.comunibo.it

Table 3: Organocatalysts for Quinoline Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Formic Acid | Direct Synthesis (e.g., from anilines and aldehydes) | Renewable, biodegradable, and provides high selectivity. | ijpsjournal.com |

| p-Toluenesulfonic acid (p-TsOH) | Three-Component Reaction | Efficiently catalyzes the reaction of aromatic aldehydes, amines, and alkynes. | researchgate.net |

| BINOL-derived Phosphoric Acids (BPAs) | Asymmetric Friedländer-type Synthesis | Enables enantioselective C-C bond formation under mild conditions, yielding chiral products. | unibo.it |

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. ijpsjournal.com For the synthesis of quinoline derivatives, oxidases have shown significant promise. nih.gov For example, monoamine oxidase (MAO-N) enzymes, used as either whole-cell or purified biocatalysts, can effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to yield the corresponding quinoline products. ucl.ac.ukacs.org This approach is particularly valuable for late-stage functionalization or for introducing functionality that is difficult to achieve through traditional chemical methods. nih.gov Enzyme-mediated oxidation is a green and efficient strategy for preparing quinoline derivatives. rsc.org

Table 4: Biocatalytic Approaches to Quinoline Derivatives

| Biocatalyst | Substrate Type | Transformation | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Oxidative aromatization to quinolines. | nih.govucl.ac.ukacs.org |

| Quinoline 2-oxidoreductase | Quinoline | Site-selective hydroxylation at the C-2 position. | rsc.org |

| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | Catalyzes annulation/aromatization to form 2-quinolone compounds. | ucl.ac.uk |

Solvent Effects and Reaction Thermodynamics

The choice of solvent and the thermodynamic conditions of a reaction are critical variables that can dictate yield, reaction rate, and even product distribution. In the synthesis of quinoline-8-amines and their precursors, these factors are optimized to drive the reaction towards the desired product.

Many synthetic procedures for quinoline derivatives involve condensation steps where water is eliminated. In such cases, running the reaction at elevated temperatures under reflux can be thermodynamically favorable. Heating a reaction to reflux, as seen in syntheses using acetone or acetonitrile (B52724) as a solvent, helps to overcome the activation energy barrier and can also aid in the removal of volatile byproducts, shifting the reaction equilibrium towards the products according to Le Chatelier's principle. amegroups.orgnih.gov For instance, the synthesis of N-(2-(1H-indol-3-yl) ethyl) quinolin-8-amine is performed by heating the reactants to reflux in acetone for 10 hours. amegroups.org In some cases, solvent-free conditions at high temperatures (e.g., 100-120°C) have proven effective, particularly in Lewis acid-catalyzed Friedländer reactions, which minimizes waste and can accelerate reaction rates. rsc.orgfrontiersin.org The selection of a solvent is also based on the solubility of reactants and the stability of intermediates.

Table 5: Solvents and Conditions in Quinoline-Amine Synthesis

| Solvent | Reaction Type | Typical Conditions | Rationale/Effect | Reference |

|---|---|---|---|---|

| Acetone | Nucleophilic Substitution | Reflux, 10 hours | Good solubility for reactants; high temperature drives reaction. | amegroups.org |

| Acetonitrile (MeCN) | Urea (B33335) Formation | Reflux, 3.5 hours | Polar aprotic solvent, suitable for reactions involving charged intermediates. | nih.gov |

| 2-Propanol | Lewis Acid-Catalyzed Cyclization | Reflux | Polar protic solvent that can facilitate proton transfer steps. | rsc.org |

| Solvent-Free | Friedländer Annulation | 100-120 °C | Reduces waste, can increase reaction rate and yield. | rsc.orgfrontiersin.org |

Purification Strategies (e.g., Reflux, Distillation, Chromatography, Recrystallization)

The final stage of any synthesis is the isolation and purification of the target compound to the required standard. For this compound and related compounds, a combination of techniques is typically employed.

Reflux and Distillation While reflux is a reaction condition rather than a purification method, ensuring a reaction goes to completion under reflux can simplify the subsequent purification process by minimizing the amount of starting material in the crude product mixture. amegroups.orgnih.gov Distillation is a standard method for purifying liquids or removing volatile solvents, though its application would depend on the physical properties (boiling point, thermal stability) of the specific quinoline derivative.

Chromatography Column chromatography is the most frequently cited method for the purification of quinoline-8-amine derivatives. amegroups.orgnih.govsemanticscholar.org Flash silica-gel column chromatography is commonly used to separate the desired product from byproducts and unreacted starting materials. amegroups.orgsemanticscholar.org However, the basic nature of the amine group in this compound can cause issues on standard silica (B1680970) gel columns, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic additive, such as triethylamine (B128534) or ammonia, is often added to the eluent to keep the amine in its neutral, free-base form. biotage.comreddit.com Alternatively, amine-functionalized silica can be used. biotage.com For reversed-phase chromatography, maintaining an alkaline mobile phase pH also improves retention and separation of basic amines. biotage.com

Table 6: Chromatographic Purification of Aminoquinolines

| Technique | Stationary Phase | Typical Eluent System | Purpose/Notes | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane or THF / EtOAc | Standard method for removing impurities post-reaction. | amegroups.orgnih.gov |

| Normal Phase Chromatography (Modified) | Silica Gel | Eluent + Triethylamine (TEA) | TEA is added to prevent protonation of the amine on acidic silica, reducing peak tailing. | biotage.comreddit.com |

| Reversed-Phase Chromatography | C8 or C18 Silica | Acetonitrile / Water + 0.1% TEA | An alkaline mobile phase increases hydrophobicity and retention of basic amines. | biotage.com |

Recrystallization For solid compounds, recrystallization is a powerful technique for achieving high purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; for example, some aminoquinoline derivatives have been successfully recrystallized from chloroform (B151607) (CHCl₃) or glacial acetic acid. clockss.orgheteroletters.org

Chemical Reactivity and Functional Group Transformations of 5 Ethylquinolin 8 Amine

Reactivity of the Amino Group at Position 8

The primary aromatic amino group (-NH₂) at the C-8 position is a key center of reactivity in 5-Ethylquinolin-8-amine. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, allows it to participate in a wide array of chemical transformations.

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, respectively, leading to the formation of stable amide and sulfonamide linkages.

Acylation is typically achieved using acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield N-(5-ethylquinolin-8-yl)acetamide. The reaction is chemoselective for the amino group, which is generally more nucleophilic than the quinoline (B57606) nitrogen.

Sulfonylation proceeds in a similar manner, employing sulfonyl chlorides like p-toluenesulfonyl chloride in the presence of a base such as pyridine (B92270). This reaction produces the corresponding sulfonamide, N-(5-ethylquinolin-8-yl)-4-methylbenzenesulfonamide. These transformations are crucial for installing protecting groups or for modifying the electronic and biological properties of the molecule.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | Amide | N-(5-ethylquinolin-8-yl)acetamide |

| Benzoyl Chloride | Amide | N-(5-ethylquinolin-8-yl)benzamide |

| Acetic Anhydride | Amide | N-(5-ethylquinolin-8-yl)acetamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(5-ethylquinolin-8-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | Sulfonamide | N-(5-ethylquinolin-8-yl)methanesulfonamide |

Alkylation and Arylation Reactions

The nitrogen atom of the 8-amino group can also act as a nucleophile in substitution reactions to form N-alkyl and N-aryl derivatives.

N-Alkylation can be accomplished by treating this compound with alkyl halides. The reaction proceeds via an S(_N)2 mechanism, where the amine displaces the halide from the alkyl substrate. The reaction may yield a mixture of mono- and di-alkylated products, and reaction conditions can be optimized to favor the desired product.

N-Arylation typically requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple the amine with an aryl halide or triflate, enabling the formation of a new carbon-nitrogen bond and yielding N-aryl-5-ethylquinolin-8-amines. Quinolinequinones have also been shown to react with primary amines under mild conditions. nih.gov

Reactions with Carbonyl Compounds (Imine and Enamine Formation)

As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.orglibretexts.orglibretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The reaction is reversible and the rate is pH-dependent, with optimal formation generally occurring around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org The resulting imines contain a C=N double bond and are important intermediates in various organic syntheses.

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-5-ethylquinolin-8-amine |

| Acetone (B3395972) | N-(5-ethylquinolin-8-yl)propan-2-imine |

| Cyclohexanone | N-(5-ethylquinolin-8-yl)cyclohexan-1-imine |

Diazotization and Reactions of Diazonium Salts

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). byjus.commdpi.com

The resulting 5-ethylquinolin-8-diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer and related reactions. This allows for the introduction of numerous functional groups onto the quinoline ring at the C-8 position, which are otherwise difficult to install directly.

Table 3: Potential Transformations of 5-Ethylquinolin-8-diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| H₂O, Δ | -OH (Hydroxy) | Hydrolysis |

| HBF₄, Δ | -F (Fluoro) | Schiemann Reaction |

| KI | -I (Iodo) | Substitution |

| H₃PO₂ | -H (Deamination) | Reduction |

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols or other amines, to form brightly colored azo compounds. mdpi.commdpi.com

Reactivity of the Quinoline Ring System

The quinoline ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the existing substituents.

Electrophilic Aromatic Substitution (e.g., Bromination, Nitration, Sulfonation)

In the quinoline system, electrophilic attack generally favors the benzene (B151609) ring (positions 5, 6, 7, and 8) over the more electron-deficient pyridine ring. reddit.com In this compound, the directing effects of the C-8 amino group and the C-5 ethyl group are paramount.

Amino Group (-NH₂): As a powerful activating, ortho-, para-directing group, the 8-amino substituent strongly activates positions 5 and 7.

Ethyl Group (-CH₂CH₃): As a weakly activating, ortho-, para-directing group, the 5-ethyl substituent activates positions 6 and 8.

Given that position 5 is already occupied, the combined electronic effects of both groups synergistically and strongly direct incoming electrophiles to the C-7 position. To a lesser extent, activation is also expected at the C-6 position.

Bromination: The bromination of 8-substituted quinolines often yields 5,7-dibromo derivatives. acgpubs.orgresearchgate.net For this compound, with the C-5 position blocked, electrophilic bromination using reagents like molecular bromine (Br₂) is expected to occur selectively at the C-7 position.

Nitration and Sulfonation: These reactions are typically carried out in strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). Under these conditions, the basic 8-amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Consequently, the directing influence switches from the powerful activating amino group to the deactivating anilinium group and the weakly activating ethyl group. This can lead to complex product mixtures and potentially direct substitution onto less activated positions of the quinoline ring. Direct nitration of aromatic amines can also lead to oxidation byproducts. youtube.com

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ in CHCl₃ | 7-Bromo-5-ethylquinolin-8-amine |

| Nitration | HNO₃ / H₂SO₄ | Complex mixture, likely including 7-nitro derivative |

| Sulfonation | Fuming H₂SO₄ | 5-Ethyl-8-aminoquinoline-7-sulfonic acid |

Nucleophilic Aromatic Substitution on Activated Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of the quinoline system, which is inherently electron-deficient, the introduction of additional activating groups can facilitate the displacement of a leaving group by a nucleophile.

While this compound itself does not possess a typical leaving group for a classical SNAr reaction, its derivatives, particularly those with a leaving group at an activated position, would be expected to undergo such transformations. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.com For a quinoline derivative to be susceptible to SNAr, it typically requires a good leaving group (e.g., a halide) and the presence of strong electron-withdrawing substituents that can stabilize the negative charge of the intermediate complex. youtube.com

In the case of nitro-activated quinolines, for instance, the nitro group significantly enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. The regiochemistry of such substitutions is highly dependent on the position of the activating group and the incoming nucleophile. nih.gov

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. | -NO2, -CN |

| Leaving Group | The nature of the leaving group affects the rate of substitution. Better leaving groups lead to faster reactions. | F > Cl > Br > I |

| Nucleophile | Stronger nucleophiles generally react faster. | Amines, alkoxides |

| Solvent | Polar aprotic solvents can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. | DMSO, DMF |

C-H Functionalization Strategies Directed by the Amino Group (e.g., C5-H Functionalization)

The 8-amino group in this compound can act as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govsemanticscholar.org This directing effect allows for the selective activation and subsequent functionalization of specific C-H bonds, a strategy that offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

The nitrogen atom of the amino group can coordinate to a metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond and facilitating its cleavage. In the case of an 8-aminoquinoline (B160924) scaffold, the amino group typically directs functionalization to the C7 position. This is due to the formation of a stable five-membered metallacyclic intermediate.

Various metals, including palladium, rhodium, and nickel, have been employed in such directed C-H functionalization reactions. nih.govchemrxiv.org These methods allow for the introduction of a wide range of functional groups, including aryl, alkyl, and others, at the targeted C-H bond. While the primary directing effect of the 8-amino group is towards the C7 position, functionalization at other positions, such as C5, can be influenced by the specific reaction conditions, ligands, and the electronic nature of the substrate. nih.gov

| Reaction Type | Catalyst/Reagents | Typical Position of Functionalization | Reference Principle |

|---|---|---|---|

| Arylation | Pd(OAc)2, Ag2CO3, Ar-X | C7 | semanticscholar.org |

| Alkylation | Rh(I) complexes, Alkenes | C7 | nih.gov |

| Amination | Cu(OAc)2, Amines | C7 | semanticscholar.org |

Reactivity Influenced by the C5-Ethyl Moiety

The ethyl group at the C5 position is not merely a passive substituent; it exerts both steric and electronic effects that modulate the reactivity of the quinoline ring.

Steric and Electronic Effects on Quinoline Ring Reactivity

The C5-ethyl group influences the reactivity of the quinoline ring in several ways. Electronically, as an alkyl group, it is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the quinoline ring, potentially making it more susceptible to electrophilic attack and slightly less so to nucleophilic attack compared to an unsubstituted quinoline.

Sterically, the ethyl group at the C5 position can hinder the approach of reagents to the adjacent C4 and C6 positions. This steric hindrance can play a significant role in directing the regioselectivity of reactions. For instance, in reactions where multiple sites are electronically viable for attack, the steric bulk of the ethyl group may favor reaction at a less hindered position. In the context of the vicarious nucleophilic substitution of hydrogen (VNS), the size of the nucleophile can strongly affect the regiochemistry of the substitution. nih.gov

Impact of Alkyl Chain Flexibility on C-H Activation Processes

The flexibility of the ethyl group's alkyl chain can also have an impact on C-H activation processes. The different conformations that the ethyl group can adopt may influence its steric profile and its interaction with catalytic species. While direct C-H activation of the ethyl group itself is a possibility, its primary role in the context of amino-directed C-H functionalization of the quinoline ring is more likely to be steric. The rotational freedom of the C-C bond in the ethyl group means it can orient itself in various ways, potentially influencing the geometry of the metallacyclic intermediate in directed C-H activation reactions and thereby affecting the efficiency and selectivity of the process.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Identification of Intermediates

The elucidation of reaction pathways often involves a combination of experimental techniques, such as kinetic studies and the isolation or spectroscopic detection of intermediates, along with computational modeling.

For nucleophilic aromatic substitution reactions, the generally accepted mechanism involves the formation of a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a distinct intermediate. nih.gov The specific pathway is likely influenced by the nature of the substrate, nucleophile, and leaving group.

In the case of C-H functionalization directed by the 8-amino group, the mechanism is thought to proceed through a series of steps involving coordination of the directing group to the metal center, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product. The identification of these intermediates, often through spectroscopic methods, is key to understanding the reaction mechanism. chemrxiv.orgnih.gov Kinetic analyses, such as Hammett plots, can provide insights into the electronic effects on the rate-determining step of a reaction. rsc.org

| Reaction Type | Proposed Intermediate | Key Features |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Resonance-stabilized, negatively charged, non-aromatic intermediate. |

| Amino Group-Directed C-H Functionalization | Metallacyclic Intermediate | Five or six-membered ring containing the metal, the directing group, and the carbon atom of the cleaved C-H bond. |

Kinetic Studies and Rate Determinations

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by measuring the rate at which it proceeds. For this compound, such studies would provide invaluable insights into how the structure of the molecule influences its reactivity in various transformations.

Detailed kinetic studies for specific reactions involving this compound are not readily found in the surveyed literature. However, a general approach to these studies would involve monitoring the change in concentration of the reactant or a product over time under controlled conditions (temperature, pressure, solvent, and catalyst concentration).

Hypothetical Kinetic Data for an Electrophilic Aromatic Substitution

To illustrate the type of data generated from such a study, consider a hypothetical electrophilic substitution on the quinoline ring. The rate of reaction could be determined by measuring the disappearance of the starting material or the appearance of the product using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The rate law for such a reaction would be determined by systematically varying the concentrations of the reactants. For a hypothetical reaction with an electrophile 'E+', the rate law might be expressed as:

Rate = k[this compound]^m[E+]^n

where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant.

Table 1: Hypothetical Rate Data for the Reaction of this compound with an Electrophile E+ at 298 K

| Experiment | [this compound] (mol/L) | [E+] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

Application of Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. wikipedia.org This is achieved by replacing an atom in a reactant molecule with one of its isotopes. wikipedia.org The position of the isotope in the product molecules provides direct evidence for the mechanism. wikipedia.org

Specific applications of isotopic labeling experiments for this compound have not been reported in the available literature. However, one could envision several scenarios where this technique would be highly informative.

For instance, to study the mechanism of a diazotization reaction of the 8-amino group, one could use 5-Ethylquinolin-8-¹⁵N-amine. By following the ¹⁵N label, it would be possible to confirm whether the nitrogen atoms are retained in the resulting diazonium salt and to track their fate in subsequent reactions, such as Sandmeyer or Schiemann reactions.

Another application could be in studying the mechanism of hydrogen-deuterium exchange on the quinoline ring. By exposing this compound to a deuterated acid, the positions on the ring that are most susceptible to electrophilic attack would be identified by the incorporation of deuterium (B1214612). The location of the deuterium atoms in the product could be determined by ¹H NMR spectroscopy or mass spectrometry.

Hypothetical Isotopic Labeling Experiment

Consider a hypothetical reaction where the ethyl group of this compound is oxidized. To determine if the reaction proceeds via a mechanism involving the cleavage of a C-H bond at the benzylic position in the rate-determining step, a kinetic isotope effect (KIE) study could be performed.

This would involve synthesizing 5-(1,1-dideuterioethyl)quinolin-8-amine and comparing its rate of oxidation to that of the unlabeled compound.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

| Compound | Rate Constant (k) at 300 K (s⁻¹) |

| This compound (kH) | 2.4 x 10⁻⁴ |

| 5-(1,1-dideuterioethyl)quinolin-8-amine (kD) | 0.4 x 10⁻⁴ |

The kinetic isotope effect would be calculated as KIE = kH / kD. In this hypothetical case, the KIE would be 6.0. A primary KIE of this magnitude would strongly suggest that the C-H bond at the benzylic position is broken in the rate-determining step of the reaction.

Derivatization Strategies and Analogue Synthesis Based on 5 Ethylquinolin 8 Amine Scaffold

Design Principles for Novel 5-Ethylquinolin-8-amine Analogues

The design of new analogues based on the this compound scaffold is primarily driven by its utility in coordination chemistry and catalysis. The core structure contains the 8-aminoquinoline (B160924) moiety, a privileged bidentate chelating system. The nitrogen atom of the quinoline (B57606) ring and the nitrogen of the exocyclic amino group work in concert to coordinate with metal centers. This chelation effect is the foundational principle for its use as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions semanticscholar.orgnih.gov.

Key design principles for novel analogues include:

Modulation of Directing Group Efficacy : Alterations to the scaffold, including the introduction of substituents like the 5-ethyl group, can fine-tune the electronic and steric properties of the directing group. This can influence the efficiency, regioselectivity, and substrate scope of the catalyzed C-H activation reactions researchgate.netacs.org.

Introduction of New Functionality : The primary amine at the 8-position provides a reactive handle for introducing a diverse range of functional groups. This allows for the synthesis of amides, ureas, and imines, transforming the directing group into a more complex molecular fragment that can be incorporated into larger target molecules nih.govresearchgate.net.

Construction of Complex Heterocyclic Systems : The inherent reactivity of the 8-amino and 7-positions on the quinoline ring allows for annulation reactions, leading to the formation of fused polycyclic nitrogen heterocycles. These larger, more complex structures are often designed to explore novel biological activities or material properties nih.govrsc.org.

Improving Selectivity in Biological Systems : In medicinal chemistry, the imidazoquinoline core, which can be synthesized from 8-aminoquinoline derivatives, is a known pharmacophore that interacts with Toll-like receptors (TLR) 7 and 8. Modifications at various positions are designed to modulate the affinity and selectivity for these receptors to achieve specific immunomodulatory effects nih.gov.

Synthesis of N-Substituted this compound Derivatives

The exocyclic amine at the 8-position is readily functionalized to produce a variety of N-substituted derivatives.

Amides are typically synthesized by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. A common alternative involves the coupling of a carboxylic acid with the amine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) researchgate.net. This transformation is crucial for installing the 8-aminoquinoline moiety as a directing group onto a substrate containing a carboxylic acid semanticscholar.orgnih.gov.

Urea (B33335) derivatives are formed through the reaction of this compound with isocyanates or by using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) nih.gov. The reaction with CDI first forms a carbamoyl-imidazole intermediate, which then reacts with a second amine to yield an unsymmetrical urea nih.gov.

Table 1: Representative Synthesis of N-Acyl and N-Carbamoyl 8-Aminoquinoline Derivatives

| Derivative Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Class |

|---|---|---|---|---|

| Amide | 8-Aminoquinoline | Carboxylic Acid | DCC or EDCI | N-(Quinolin-8-yl)amide researchgate.net |

| Amide | 8-Aminoquinoline | Acyl Chloride | Base (e.g., Pyridine (B92270), Et3N) | N-(Quinolin-8-yl)amide |

| Urea | 8-Aminoquinoline | Isocyanate | Aprotic Solvent | N-(Quinolin-8-yl)urea |

Note: The table shows general reactions applicable to the 8-aminoquinoline scaffold.

Schiff bases, or imines, are readily synthesized through the condensation reaction of this compound with various aldehydes or ketones researchgate.netnih.gov. This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with catalytic acid nih.govbepls.com. The formation of the azomethine (–C=N–) group provides a versatile linker and extends the conjugation of the aromatic system. These Schiff bases are important as ligands in coordination chemistry and as intermediates in organic synthesis bepls.comresearchgate.net.

Table 2: Examples of Schiff Base Synthesis from 8-Aminoquinoline

| Aldehyde/Ketone Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxy Naphthaldehyde | Methanol | Reflux, 4h | LNAPH (Schiff Base) | nih.gov |

| Ortho-vanillin | Methanol | Reflux, 4h | LO-VAN (Schiff Base) | nih.gov |

Ring Modification and Annulation Reactions Involving this compound

Beyond simple N-substitution, the this compound scaffold can undergo more complex transformations involving the quinoline ring system.

The 8-aminoquinoline structure is a key precursor for building fused heterocyclic systems.

Quinoxalines : Quinoxaline (B1680401) derivatives are generally formed by the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound nih.govsapub.org. While this compound is not an ortho-diamine itself, it can be a precursor to intermediates that undergo cyclization to form larger systems containing the quinoxaline motif. For instance, reactions that functionalize the 7-position can set the stage for subsequent ring closure rsc.org.

Imidazoquinolines : The synthesis of imidazo[4,5-c]quinolines is a well-established route that often starts from a substituted quinoline-7,8-diamine (B3358248) nih.gov. Alternatively, N1-substituted imidazoquinolines can be synthesized through a multi-step pathway starting from 4-chloro-3-nitroquinolines, where the 8-aminoquinoline core is constructed as part of the process nih.gov.

Pyrazinoquinolines : These structures can be synthesized through cyclization reactions involving appropriately functionalized quinoline precursors.

The most prominent application of the this compound scaffold is its use as a bidentate directing group in metal-catalyzed C-H functionalization semanticscholar.orgnih.gov. The substrate of interest is first converted into an N-(quinolin-8-yl)amide. The two nitrogen atoms of the resulting amide chelate to a metal catalyst (commonly palladium, rhodium, or ruthenium), forming a stable 5-membered metallacycle intermediate acs.orgnih.gov. This coordination brings the metal center into close proximity to a specific C-H bond (often at the ortho-position of an aromatic ring or the β- or γ-position of an aliphatic chain), enabling its selective cleavage and functionalization nih.govresearchgate.net.

This strategy has been successfully applied to a wide range of C-H functionalization reactions, including:

Arylation, Olefination, and Alkylation : Introducing new carbon-carbon bonds.

Acetoxylation and Alkoxylation : Forming carbon-oxygen bonds.

Amination and Amidation : Creating carbon-nitrogen bonds.

Halogenation : Introducing halogen atoms.

The 8-aminoquinoline auxiliary is highly effective for a broad scope of reactions and can often be removed after the desired transformation to yield the final product, such as a carboxylic acid derivative semanticscholar.orgnih.gov.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quinoxalines |

| Imidazoquinolines |

| Pyrazinoquinolines |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N'-Carbonyldiimidazole (CDI) |

| 2-Hydroxy Naphthaldehyde |

| Ortho-vanillin |

| Imidazo[4,5-c]quinolines |

Structure-Activity Relationship (SAR) Studies in Derivatives

Early SAR studies on the broader class of 8-aminoquinolines have provided a foundational understanding of the structural requirements for biological activity. For instance, it is generally observed that the nature and position of substituents on the quinoline nucleus significantly affect both the efficacy and the safety profile of the resulting compounds.

In the context of antimalarial activity, a key area of investigation for 8-aminoquinolines, the presence of a methoxy (B1213986) group at the 6-position has historically been considered important for activity. While specific studies on 5-ethyl derivatives are limited, research on analogous 5-aryl-8-aminoquinolines has demonstrated that the electronic properties of the substituent at the 5-position play a crucial role. A notable study revealed that analogues bearing electron-donating groups on a 5-phenyl ring exhibited enhanced activity against Plasmodium falciparum. nih.gov This suggests that the electron-donating nature of the ethyl group in this compound could be a favorable feature for antimalarial activity.

Further exploration of substitutions on the quinoline core has shown that modifications at other positions can also have a profound impact. For example, the introduction of lower alkyl groups, such as methyl or ethyl, at the 4-position of the quinoline ring in some 8-aminoquinoline series has been associated with an increase in activity and a reduction in toxicity. who.int The effect of such modifications on the this compound scaffold warrants further investigation to determine if similar trends are observed.

While specific data tables for a wide array of this compound derivatives are not yet prevalent in the public domain, the general SAR principles derived from closely related 8-aminoquinoline analogues provide a rational basis for the design and synthesis of novel compounds with potential therapeutic applications. The table below summarizes some of the general SAR trends observed in the broader 8-aminoquinoline class, which can serve as a guide for future studies on this compound derivatives.

| Modification Site | Substituent Effect on Activity (General Observations in 8-Aminoquinolines) |

| Position 4 | Introduction of small alkyl groups (e.g., methyl, ethyl) can increase activity and decrease toxicity. |

| Position 5 | Electron-donating groups on an aryl substituent can enhance antimalarial activity. |

| Position 6 | A methoxy group is often associated with good antimalarial activity. |

| Position 7 | Introduction of groups generally leads to a loss of activity. who.int |

| 8-Amino Group | The nature of the side chain significantly impacts activity and toxicity. A primary amino group is often favored for reduced toxicity compared to a tertiary amino group. slideshare.net |

Future research focused specifically on the systematic derivatization of the this compound scaffold is essential to build a comprehensive SAR profile. Such studies will be instrumental in identifying lead compounds with optimized efficacy and safety for various disease indications.

Coordination Chemistry and Ligand Applications of 5 Ethylquinolin 8 Amine

5-Ethylquinolin-8-amine as a Lewis Base and Ligand

This compound functions as a Lewis base due to the presence of two nitrogen atoms, each possessing a lone pair of electrons available for donation to a Lewis acidic metal center. The structure includes a nitrogen atom within the quinoline (B57606) aromatic ring and a second nitrogen in the exocyclic amine group at the 8-position. This dual-nitrogen arrangement is fundamental to its chelating properties.

The molecular architecture of this compound, with its nitrogen atoms at the 1 and 8 positions, allows it to act as a potent bidentate chelating agent. scirp.org Upon coordination to a metal ion, it forms a stable five-membered ring, a favored conformation in coordination chemistry. This chelation is a key feature of its parent compound, 8-hydroxyquinoline (B1678124), which is renowned for its ability to form stable complexes with a wide array of metal ions. scirp.orgnih.gov The process involves the donation of electron pairs from both the quinoline nitrogen and the 8-amine nitrogen to the central metal ion. This bidentate chelation results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands, an effect known as the chelate effect. The ethyl group at the 5-position does not directly participate in coordination but can influence the steric and electronic properties of the ligand and the resulting complex.

Synthesis of Metal Complexes Involving this compound (or its derivatives)

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The general procedure often entails dissolving the ligand and a stoichiometric amount of the metal salt (e.g., chlorides, nitrates, or sulfates) in a solvent such as ethanol (B145695), methanol, or a mixture of acetone (B3395972) and water. The reaction mixture may be heated under reflux to ensure completion, followed by cooling to crystallize the product. The resulting solid complex can then be isolated by filtration, washed, and dried. The stoichiometry of the reactants is crucial in determining the final product, with metal-to-ligand ratios of 1:2 being common for divalent metal ions seeking to fulfill their coordination sphere. scirp.org

As a versatile chelating agent, this compound is expected to form stable coordination complexes with a variety of transition metals. Its N,N donor set is suitable for coordinating with both hard and soft metal ions. Analogous N-donor bidentate ligands are known to form complexes with numerous metals from the d-block. nih.gov Research on the closely related 8-hydroxyquinoline and its derivatives has demonstrated complex formation with metals such as manganese(II), iron(II), nickel(II), copper(II), platinum(II), and palladium(II). scirp.orgnih.gov The formation of these complexes is often indicated by a distinct color change upon mixing the ligand and metal salt solutions.

Table 1: Expected Complexes of this compound with Various Transition Metals

| Metal Ion | Typical Oxidation State | Likely Geometry | Potential Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Manganese | +2 | Octahedral | 1:2 or 1:3 |

| Iron | +2, +3 | Octahedral | 1:2 or 1:3 |

| Nickel | +2 | Square Planar or Octahedral | 1:2 |

| Copper | +2 | Distorted Octahedral or Square Planar | 1:2 |

| Platinum | +2 | Square Planar | 1:2 |

The formation and resulting structure of a coordination complex are heavily influenced by the intrinsic properties of the central metal ion. Factors such as the metal's ionic radius, oxidation state, and preferred coordination number and geometry play a decisive role. For example, Pt(II) and Pd(II) ions, with a d⁸ electron configuration, have a strong preference for forming four-coordinate, square-planar complexes. nih.gov In contrast, ions like Fe(III) and Mn(II) typically favor six-coordinate, octahedral geometries, which can be achieved by coordinating with three bidentate ligands or with two ligands and two solvent molecules. scirp.org The oxidation state of the metal affects its Lewis acidity; a higher positive charge on the metal ion generally leads to stronger metal-ligand bonds and more stable complexes. The d-electron count of the metal also dictates the ligand field stabilization energy, further influencing the preferred coordination geometry. mdpi.com

Structural Elucidation of Coordination Compounds

A comprehensive understanding of the structure and bonding in this compound metal complexes requires the use of various analytical and spectroscopic techniques. These methods provide critical information on the coordination mode, geometry, and electronic structure of the newly synthesized compounds.

Spectroscopic methods are also essential for characterization.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal. Changes in the vibrational frequencies of the C=N bond in the quinoline ring and the N-H bonds of the amine group upon complexation provide direct evidence of ligand binding.

UV-Visible (UV-Vis) Spectroscopy offers insights into the electronic structure of the complexes. The appearance of new absorption bands, particularly d-d transitions and metal-to-ligand charge transfer (MLCT) bands, can help to deduce the coordination geometry. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) is used to characterize the structure of these diamagnetic complexes in solution. Chemical shift changes of the ligand's protons upon coordination provide information about the binding mode. For certain metals like platinum, ¹⁹⁵Pt NMR can be a powerful tool. nih.gov

Mass Spectrometry , particularly high-resolution techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is employed to confirm the molecular weight and composition of the complexes. nih.gov

Table 2: Techniques for Structural Elucidation of Coordination Compounds

| Technique | Type of Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. nih.gov |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies. scirp.org |

| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer), information on coordination environment. scirp.orgmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structure in solution, confirmation of ligand binding through chemical shifts. nih.govmdpi.com |

| Mass Spectrometry (MS) | Molecular weight and elemental composition of the complex. nih.gov |

| Conductivity Measurements | Determination of the stoichiometric ratio of metal to ligand in solution. scirp.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| Manganese(II) |

| Iron(II) |

| Iron(III) |

| Nickel(II) |

| Copper(II) |

| Platinum(II) |

| Palladium(II) |

| Zinc(II) |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the metal complexes of the compound This compound for the topics requested in the outline. Research and data concerning X-ray crystallography, detailed spectroscopic characterization, catalytic applications, and material properties are not available for this specific chemical.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on "this compound". To provide an article on the specified outline would require using data from related but distinct compounds, which would violate the explicit instructions provided.

Mechanistic Insights into Biological Activities of 5 Ethylquinolin 8 Amine and Its Derivatives in Vitro Studies

In Vitro Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Derivatives of 8-aminoquinoline (B160924) have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the cholinergic hypothesis of Alzheimer's disease. The inhibition of these enzymes increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain.

Novel hybrids combining 8-aminoquinoline with melatonin (B1676174) have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov These compounds were assessed using the spectrophotometric method developed by Ellman. nih.gov The core idea behind this multi-target approach is to leverage the neuroprotective effects of melatonin and the cholinesterase-inhibiting properties of the 8-aminoquinoline scaffold. nih.gov While specific IC50 values for 5-Ethylquinolin-8-amine are not detailed, the broader class of 8-aminoquinoline derivatives shows significant promise. For instance, novel morpholine-bearing quinoline (B57606) derivatives have demonstrated dual inhibition of both AChE and BuChE, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Kinetic studies on related quinoline derivatives suggest a mixed-type inhibition, indicating that these compounds may bind to both the catalytic and peripheral anionic sites of the enzyme. nih.govmdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 11g (Morpholine-quinoline derivative) | AChE | 1.94 ± 0.13 | - |

| 11g (Morpholine-quinoline derivative) | BuChE | 28.37 ± 1.85 | - |

| Quinoxaline (B1680401) derivative (6c) | AChE | - | Mixed-type |

Data sourced from studies on quinoline derivatives. nih.govmdpi.com

Phosphodiesterase (PDE5) Inhibition and Selectivity Profiles

Recent studies have underscored the potential of quinoline derivatives as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for conditions like erectile dysfunction and, more recently, neurodegenerative diseases such as Alzheimer's. nih.gov

Notably, research has shown that substitution at the C8-position of the quinoline ring can significantly enhance both the potency and selectivity of PDE5 inhibition. One study highlighted that the introduction of an ethyl group at the C8-position not only improved PDE5 potency but also enhanced isozyme selectivity. researchgate.net A series of quinoline derivatives were synthesized and evaluated, with some compounds demonstrating IC50 values in the low nanomolar range, surpassing the potency of existing drugs like sildenafil. nih.gov For example, compound 7a from a synthesized series showed an IC50 of 0.27 nM and exhibited excellent selectivity against a panel of all eleven PDE enzymes, with marked improvement in selectivity against PDE6 and PDE11 compared to sildenafil. nih.gov

Table 2: PDE5 Inhibitory Activity and Selectivity of a Quinoline Derivative

| Compound | PDE5 IC50 (nM) | Selectivity Profile |

|---|

| 7a (Quinoline derivative) | 0.27 | High selectivity against PDE6 and PDE11 |

Data sourced from a study on quinoline derivatives. nih.gov

α-Amylase and α-Glucosidase Inhibitory Mechanisms

Quinoline derivatives have also been investigated for their potential to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. frontiersin.orgnih.govnih.gov The inhibition of these enzymes can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov

In vitro evaluations of various quinoline-based hybrid analogs have demonstrated a broad range of inhibitory activities against both enzymes. frontiersin.orgnih.govnih.govresearchgate.net For instance, a series of 7-quinolinyl-bearing triazole analogs displayed IC50 values ranging from 0.80 to 40.20 µM for α-amylase and 1.20 to 43.30 µM for α-glucosidase. frontiersin.orgnih.gov Another study on quinoline–1,3,4-oxadiazole conjugates found potent α-glucosidase inhibition, with some compounds showing IC50 values in the low micromolar range, comparable to the standard drug acarbose. nih.govdoaj.org Kinetic studies on these quinoline hybrids established a non-competitive mode of inhibition for α-glucosidase, suggesting they act as allosteric inhibitors. nih.gov

Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Quinoline Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| 7-quinolinyl-bearing triazole analogs | α-Amylase | 0.80 - 40.20 |

| 7-quinolinyl-bearing triazole analogs | α-Glucosidase | 1.20 - 43.30 |

| Quinoline–1,3,4-oxadiazole conjugates | α-Glucosidase | 15.85 - 63.59 |

Data sourced from studies on quinoline derivatives. frontiersin.orgnih.govnih.gov

In Vitro Anti-Aggregatory Activity

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Quinoline derivatives, particularly 8-aminoquinolines, have shown significant potential in inhibiting this process. nih.gov These compounds can interfere with both self-induced and enzyme-induced Aβ aggregation. nih.gov

Thioflavin-T fluorescence assays are commonly used to assess the inhibitory potency of these compounds. nih.gov Studies on 8-aminoquinoline-melatonin hybrids have demonstrated their ability to inhibit Aβ aggregation. nih.gov Furthermore, certain chloroquinoline derivatives have been shown to inhibit AChE-induced Aβ aggregation more effectively than the standard drug donepezil. nih.gov For example, compounds 5a and 5g in one study inhibited AChE-induced Aβ aggregation by approximately 47.36% and 58.26%, respectively. nih.gov

Molecular Mechanisms of Interaction with Amyloid-β

The neurotoxicity of amyloid peptides is linked to the formation of amyloid fibrils, which are characterized by a β-sheet structure. nih.gov Molecules that can inhibit the formation of these β-sheets are considered beneficial in preventing Aβ aggregation. nih.gov

Molecular docking studies have provided insights into the interaction between quinoline derivatives and Aβ peptides. These studies suggest that the compounds can interact with key amino acid residues involved in the fibrillogenesis process, such as those that stabilize β-sheet conformations through hydrophobic interactions and salt bridges (e.g., Asp23/Glu22 and Lys28). nih.gov The aromaticity of the quinoline ring allows for strong π-bond interactions with amino acid residues in the enzyme's active site. rsc.org For instance, quinoline derivatives have been observed to form π–anion and π–π interactions with residues like TYR 341 and ASP74 in cholinesterases, which can also be relevant for interactions with Aβ. rsc.org This interaction can disrupt the conformational changes that lead to aggregation.

In Vitro Antimicrobial Efficacy

The antimicrobial potential of quinoline derivatives, particularly those related to the 8-aminoquinoline scaffold, has been a subject of extensive in vitro investigation. These studies explore their efficacy against a spectrum of clinically relevant bacteria, fungi, and mycobacteria.

Antibacterial Activity (e.g., against Gram-positive S. aureus and Gram-negative E. coli)

Derivatives of the quinoline structure have demonstrated notable antibacterial properties. For instance, fibrous materials containing 5-amino-8-hydroxyquinoline (5A8Q) and its metal complexes have shown good antibacterial efficacy. nih.gov The activity of these materials was found to be more pronounced against the Gram-positive bacterium Staphylococcus aureus than against the Gram-negative Escherichia coli. nih.gov

Further studies on other 8-hydroxyquinoline (B1678124) derivatives have reinforced these findings. A novel derivative, designated PH176, was tested against 38 clinical isolates of S. aureus, including methicillin-resistant strains (MRSA). The results indicated significant activity, with MIC50 and MIC90 values of 16 µg/ml and 32 µg/ml, respectively. nih.gov Similarly, a quinoline-based hydroxyimidazolium hybrid, compound 7b, was identified as a potent agent against S. aureus, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov In contrast, the antibacterial activity of these hybrids against Gram-negative bacteria was generally limited. nih.gov Additionally, certain 5-sulphonamido-8-hydroxyquinoline derivatives have shown potent growth inhibition against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 5-amino-8-hydroxyquinoline (5A8Q) | S. aureus | Higher efficacy |

| 5-amino-8-hydroxyquinoline (5A8Q) | E. coli | Lower efficacy |